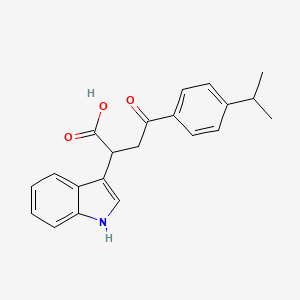
2-(1H-indol-3-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(1H-indol-3-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic Acid is a structurally complex molecule that includes an indole moiety, which is a common framework in many natural products and pharmaceuticals. The indole ring system is known for its involvement in key biological processes and is a core structure in compounds with diverse pharmacological activities.
Synthesis Analysis
The synthesis of related indolic compounds often involves the formation of the indole ring followed by functionalization at various positions to introduce different substituents. For example, the synthesis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate involves the reaction of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid in acetic acid, followed by crystallization . This method could potentially be adapted for the synthesis of the target compound by modifying the side chain and introducing the appropriate phenyl substituent.
Molecular Structure Analysis
The molecular structure of compounds containing the indole ring can be confirmed using techniques such as IR, NMR, and single-crystal X-ray diffraction studies . These methods provide detailed information about the bond lengths, angles, and overall geometry of the molecule. For instance, the indole ring is typically planar, and the substituents can influence the overall shape and electronic distribution within the molecule .
Chemical Reactions Analysis
Indolic acids can participate in various chemical reactions, particularly those involving their carboxylic acid groups. They can form metal complexes, as seen with indole-3-butanoic acid and divalent metal ions . The reactivity of the carboxylic acid group also allows for the formation of amides, esters, and other derivatives, which can significantly alter the compound's physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of indolic compounds are influenced by their molecular structure. The presence of different functional groups, such as carboxylic acids and amides, affects properties like solubility, melting point, and reactivity. Hydrogen bonding, as seen in related compounds, can lead to the formation of supramolecular structures, which can impact the compound's crystallinity and stability . The electronic properties, such as HOMO and LUMO energies, can be analyzed to understand the compound's reactivity and potential as a pharmacophore .
科学的研究の応用
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), produced entirely from biomass, serves as a key building block in synthesizing a variety of chemicals. Its dual functional groups—carbonyl and carboxyl—offer unique flexibility and diversity in drug synthesis. This attribute significantly reduces drug synthesis costs and simplifies complex synthesis steps. LEV's derivatives, such as paclitaxel (PTX)-LEV and polymer-betulinic acid (BA)-LEV, demonstrate its potential in cancer treatment, medical materials, and various medical fields. LEV can modify chemical reagents, act as linkers, and form pharmaceutical intermediates, highlighting its untapped potential in medicine (Zhang et al., 2021).
Indole Synthesis Techniques
The synthesis of indoles, a class of compounds with various applications including pharmaceuticals, has seen significant advancements. Indole synthesis methods are diverse, with strategies such as the Fischer indole synthesis and Bartoli indole synthesis being prominent. These methods are essential for creating indole and its derivatives, which are crucial for synthesizing medicinally active compounds. The review provides a classification framework for indole syntheses, aiding in understanding and innovating in this field (Taber & Tirunahari, 2011).
Environmental Fate of Phenoxy Herbicides
The environmental behavior and effects of phenoxy herbicides, such as 2,4-D, are critical for understanding their impact on ecosystems. These compounds, including various derivatives, exhibit specific sorption characteristics influenced by soil components and conditions. Understanding their fate helps in assessing environmental risk and developing mitigation strategies. The review covers the sorption dynamics and environmental implications of phenoxy herbicides, contributing to the broader field of environmental safety and pollution control (Werner et al., 2012).
Downstream Processing of Biologically Produced Chemicals
The biotechnological production of chemicals like 1,3-propanediol and 2,3-butanediol from biomass highlights the potential of renewable resources in industrial applications. The review discusses methods for recovering and purifying these biologically produced diols, emphasizing the need for efficient and sustainable downstream processing. This research area is crucial for the development of bio-based chemicals and materials, offering a greener alternative to traditional petrochemical processes (Xiu & Zeng, 2008).
Reactive Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids demonstrates an efficient method for carboxylic acid recovery. This review presents a comparison of extraction efficiencies and highlights the environmental benefits of using supercritical CO2. The findings contribute to the development of sustainable and efficient processes for the separation of carboxylic acids, important for various industrial applications (Djas & Henczka, 2018).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
2-(1H-indol-3-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)14-7-9-15(10-8-14)20(23)11-17(21(24)25)18-12-22-19-6-4-3-5-16(18)19/h3-10,12-13,17,22H,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCDQVNXDWXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)
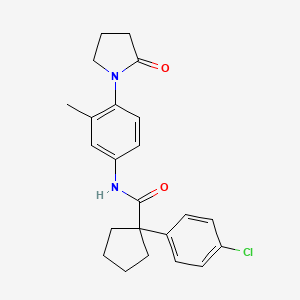
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)
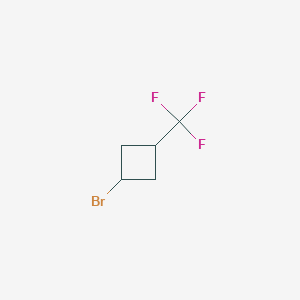
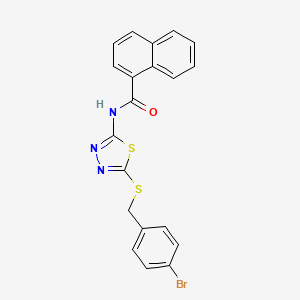
![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)
![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)
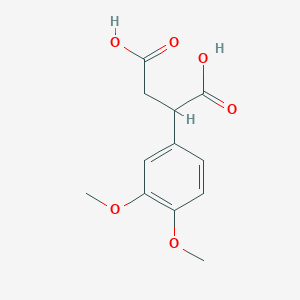
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)
![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)
![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)
